
(Z)-N-(4-fluorophenyl)-3-(3-(3,4,5-trimethoxyphenyl)acrylamido)benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-N-(4-fluorophenyl)-3-(3-(3,4,5-trimethoxyphenyl)acrylamido)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(4-fluorophenyl)-3-(3-(3,4,5-trimethoxyphenyl)acrylamido)benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Acryloyl Group: This step involves the reaction of the benzofuran core with acryloyl chloride or a similar reagent under basic conditions.
Amidation Reaction: The final step involves the reaction of the intermediate with 4-fluoroaniline to form the desired compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran core or the methoxy groups.
Reduction: Reduction reactions could target the acryloyl group or the amide bond.
Substitution: Electrophilic or nucleophilic substitution reactions could occur, especially at the fluorophenyl ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to saturated analogs.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules in organic chemistry.
Biology
In biological research, it may serve as a probe to study enzyme interactions or cellular pathways.
Medicine
Potential medicinal applications include its use as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of (Z)-N-(4-fluorophenyl)-3-(3-(3,4,5-trimethoxyphenyl)acrylamido)benzofuran-2-carboxamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzofuran Derivatives: Compounds like 2-arylbenzofurans or 3-substituted benzofurans.
Acryloyl Amides: Compounds with similar acryloyl amide structures.
Uniqueness
The uniqueness of (Z)-N-(4-fluorophenyl)-3-(3-(3,4,5-trimethoxyphenyl)acrylamido)benzofuran-2-carboxamide lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-3-[[(Z)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN2O6/c1-33-21-14-16(15-22(34-2)25(21)35-3)8-13-23(31)30-24-19-6-4-5-7-20(19)36-26(24)27(32)29-18-11-9-17(28)10-12-18/h4-15H,1-3H3,(H,29,32)(H,30,31)/b13-8- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOXKBNDLFLEHS-JYRVWZFOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-{[1-(3,4-dimethylbenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine](/img/structure/B2399797.png)
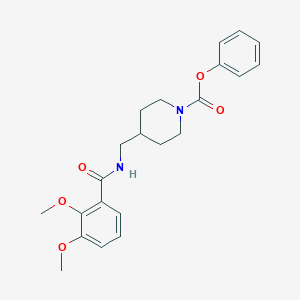
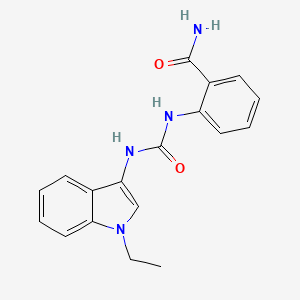
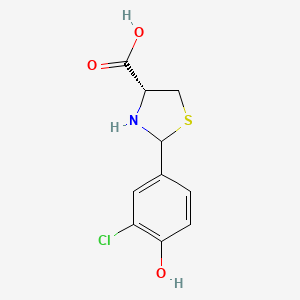
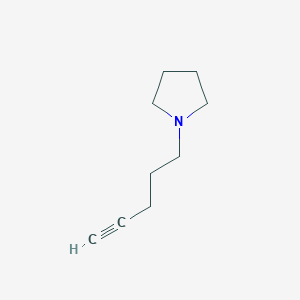
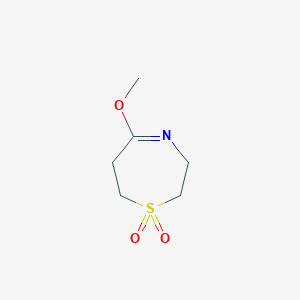
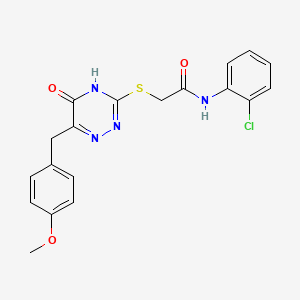
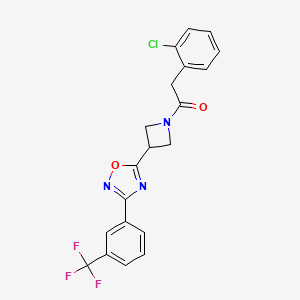
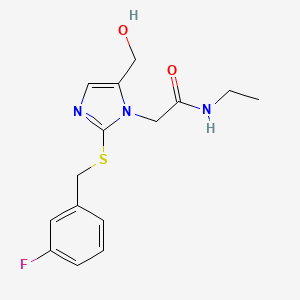
![3-[(4-Acetylphenyl)amino]-5-methylcyclohex-2-en-1-one](/img/structure/B2399810.png)
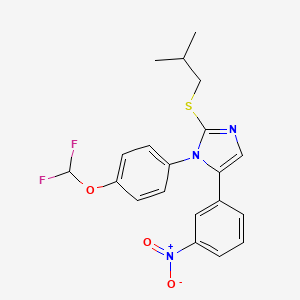
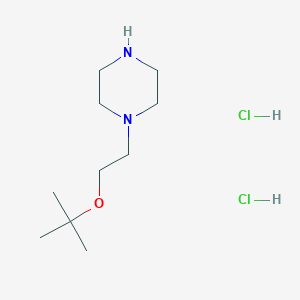
![N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2399815.png)
![2-(3,4-dimethoxyphenyl)-5-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2399819.png)
